molecular formula C9H9NO3S B13542114 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide

3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B13542114
M. Wt: 211.24 g/mol
InChI Key: GIMLGDJXYCVTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide ( 702693-72-9) is a high-purity chemical compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol . As a sulfonamide derivative of the 1-indanone scaffold, it serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly in the development of novel sulfonamide-containing molecules . Sulfonamides are a prominent class of compounds in drug discovery, with documented research exploring their potential as anticancer agents. Some structurally related 2-thiouracil-5-sulfonamide derivatives have shown promising cytotoxic activity against various human cancer cell lines and have been investigated as potential inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle . Furthermore, the base structure of indane-5-sulfonamide is recognized as a carbonic anhydrase inhibitor . Researchers can utilize this compound as a key intermediate to synthesize and screen new chemical entities for various biological activities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions at 2-8°C are recommended to ensure long-term stability .

Properties

IUPAC Name

3-oxo-1,2-dihydroindene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c10-14(12,13)7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMLGDJXYCVTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 3-Oxo-2,3-dihydro-1H-indene

  • Starting from 3-oxo-2,3-dihydro-1H-indene, chlorosulfonation is performed typically using chlorosulfonic acid or a mixture of chlorosulfonic acid and thionyl chloride under reflux conditions.
  • This reaction introduces a sulfonyl chloride group at the 5-position of the indene ring, yielding 3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride.
  • Reaction conditions generally involve heating at approximately 100–120°C for several hours to achieve good yields.

Conversion to Sulfonamide

  • The sulfonyl chloride intermediate is then reacted with ammonia or aqueous ammonium hydroxide to form the sulfonamide.
  • This step is typically carried out at low temperature (0–5°C) to control the reaction rate and avoid side reactions.
  • The product, 3-oxo-2,3-dihydro-1H-indene-5-sulfonamide, precipitates out or can be extracted and purified by recrystallization.

Other synthetic strategies involve:

  • Halogenation of substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid derivatives followed by base-induced elimination to form the indene sulfonamide skeleton.
  • Use of diazo transfer reactions on 1,3-indanedione derivatives to introduce functional groups that can be further converted into sulfonamide moieties.
  • Knoevenagel condensation reactions on indane-1,3-dione derivatives to functionalize the ring system prior to sulfonamide formation.

These methods provide versatility in modifying the indene core and optimizing the sulfonamide functionality.

Step Reagents and Conditions Outcome Yield / Notes
1. Chlorosulfonation Chlorosulfonic acid, thionyl chloride, reflux at 120°C Formation of 3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride Good yield; key intermediate
2. Sulfonamide Formation Ammonia or ammonium hydroxide, 0–5°C Conversion to 3-oxo-2,3-dihydro-1H-indene-5-sulfonamide High purity; recrystallization recommended
Alternative Halogenation Bromine or N-bromosuccinimide with benzoyl peroxide, reflux Halogenated indene derivatives for further transformation Moderate to good yield
Diazo Transfer Methanesulfonyl azide or 2-azido-1,3-dimethylimidazolinium salts Functionalized indanedione intermediates Useful for advanced modifications
  • The chlorosulfonation reaction is sensitive to reaction time and temperature; overreaction can lead to polysulfonation or ring degradation.
  • Sulfonamide formation is generally straightforward but requires careful pH control to avoid hydrolysis of the sulfonyl chloride.
  • Functionalization via diazo transfer or Knoevenagel condensation allows for the synthesis of derivatives with potential enhanced biological activity or material properties.
  • Purity and yield optimization often involve recrystallization and chromatographic techniques.

The preparation of 3-oxo-2,3-dihydro-1H-indene-5-sulfonamide primarily involves the chlorosulfonation of 3-oxo-2,3-dihydro-1H-indene followed by amination to form the sulfonamide. Alternative synthetic routes enable structural modifications that expand the compound's utility. The methods are well-established in sulfonamide chemistry and indanone functionalization, supported by comprehensive literature and experimental data.

Chemical Reactions Analysis

Key Structural Features and Reactivity

3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide is an isoindolone derivative with a sulfonamide group (-SO₂NH-) attached to a bicyclic aromatic framework. Its reactivity stems from the sulfonamide moiety, which participates in nucleophilic substitution and covalent binding reactions. The isoindolone ring provides structural rigidity, enhancing stability and directing reactivity .

Nucleophilic Substitution Reactions

While the compound itself is a sulfonamide, its synthesis typically involves a sulfonyl chloride intermediate. The sulfonyl chloride group (-SO₂Cl) reacts with nucleophiles (e.g., amines, alcohols) via nucleophilic substitution to form sulfonamides or sulfonate esters. For example:

  • Reaction with Amines :
    R-SO2Cl+R’NH2R-SO2NR’+HCl\text{R-SO}_2\text{Cl} + \text{R'}\text{NH}_2 \rightarrow \text{R-SO}_2\text{NR'} + \text{HCl}
    This step is critical in forming the sulfonamide functional group.

Covalent Binding to Biological Targets

The sulfonamide group exhibits electrophilic properties, enabling covalent interactions with nucleophilic residues in enzymes. For instance:

  • Syk Kinase Inhibition :
    A related compound, OXSI-2, completely abolished Syk-mediated phosphorylation in platelets by forming covalent bonds with tyrosine residues, as demonstrated by flow cytometry and molecular docking .

  • CDK2A Inhibition :
    Sulfonamide derivatives (e.g., 6e ) show potent anticancer activity by binding to CDK2A, inducing cell cycle arrest and apoptosis. SAR studies confirm that the sulfonamide group is essential for activity .

Structural-Activity Relationships (SAR)

SAR data highlight the importance of substituents and the sulfonamide group in modulating reactivity and biological activity:

Compound Substituent Key Activity
6e 2,3-DichlorophenylHighest anticancer activity, CDK2A inhibition
6b 4-MethoxyphenylModerate cytotoxicity
6g 4-BromophenylHigh selectivity for cancer cells
Sulfones No SO₂NH groupInactive

The presence of the sulfonamide group (-SO₂NH-) is critical, while modifications (e.g., hydrazide groups) reduce activity .

Non-Covalent Interactions

The isoindolone framework and sulfonamide group enable non-covalent interactions (e.g., hydrogen bonding, hydrophobic stacking) with biological targets. For example:

  • Hydrogen Bonding : The sulfonamide’s oxygen atoms can form hydrogen bonds with protein residues.

  • Hydrophobic Interactions : The aromatic isoindolone ring enhances binding affinity through van der Waals interactions .

Stability and Spectroscopic Analysis

The compound’s stability and purity are confirmed via spectroscopic methods:

  • NMR : Used to analyze hydrogen and carbon environments in the isoindolone and sulfonamide groups.

  • Mass Spectrometry : Confirms molecular weight and structural integrity .

Scientific Research Applications

While the search results do not directly focus on the applications of "3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide," they do provide information on related compounds like indanediones, indenes, and sulfonamides, which can give insight into potential applications.

Indane-1,3-dione and its Derivatives
Indane-1,3-dione is a versatile structure in chemistry with applications in medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical applications . Indane-1,3-dione derivatives have demonstrated antitumor, antibacterial, and anti-inflammatory activities .

2-Diazo-1,3-indanedione
2-Diazo-1,3-indanedione is a key intermediate in creating many heterocyclic compounds and possesses biological activities, including anti-inflammatory, antitumor, anticoagulant, antimicrobial, antiallergic, and cytotoxicity effects . Indandione derivatives are known inhibitors of tyrosine kinase, cyclin-dependent kinase, and epidermal growth factor receptors .

2-Amino-2,3-dihydro-1H-indene-5-carboxamides
2-Amino-2,3-dihydro-1H-indene-5-carboxamides have been synthesized as selective discoidin domain receptor 1 (DDR1) inhibitors . One compound, 7f , showed a Kd value of 5.9 nM when binding with DDR1 and suppressed kinase activity with an IC50 value of 14.9 nM. It also inhibited collagen-induced DDR1 signaling and epithelial-mesenchymal transition, dose-dependently suppressed colony formation of pancreatic cancer cells, and showed in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Sulfonamides
The presence of 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole ring has been studied in the context of carbonic anhydrase inhibition with sulfonamides .

Tetrahydroquinolines
Drug candidates incorporating tetrahydroquinolines have applications as analgesics, anticonvulsants, antidepressants, antipsychotics, antihypertensives, antiarrhythmics, antiallergenics, antimalarials, antitumor, anticancer, antifungal, antichagasic, and antiosteoporotics . Some derivatives have shown immunosuppressant properties and inhibitory activity toward AMP-activated protein kinase, suggesting potential treatments for diabetes .

Organocatalytic Michael Addition
1,3-Dicarbonyl indane compounds can be used in organocatalytic asymmetric Michael reactions with substituted nitrostyrenes .

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The ketone group may also participate in interactions that stabilize the compound within the binding site, enhancing its inhibitory effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Biological/Industrial Applications Key Findings/Data
3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide Sulfonamide at C5, ketone at C3 Pharmaceutical research, organic electronics Limited direct data; derivatives used in n-type semiconductors (e.g., IM-BDTIDT2)
2,3-Dihydro-1H-indene-5-sulfonamide Sulfonamide at C5 (no ketone) NLRP3 inflammasome inhibition Compound 15z: IC50 = 0.13 μM (NLRP3), colon-targeted anti-colitis agent
LY186641 (N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide) Urea-linked chlorophenyl group at sulfonamide Phase I cancer trials Dose-limiting methemoglobinemia (>20% serum levels); MTD = 2550 mg/m²/week
Methyl (1R,2S)-1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate Ester, hydroxyl, and prenyl groups at C1/C2 Anti-diabetic, anti-inflammatory Significant in vitro activity; validates traditional medicinal use
2-Amino-2,3-dihydro-1H-indene-5-carboxamide Carboxamide at C5, amino at C2 DDR1 inhibition (anticancer) 7f: Kd = 5.9 nM (DDR1), IC50 = 14.9 nM; suppresses pancreatic cancer in vivo

Pharmacological and Functional Insights

  • Anti-inflammatory Activity :

    • The absence of the 3-oxo group in 2,3-dihydro-1H-indene-5-sulfonamide derivatives (e.g., 15z) enhances NLRP3 inflammasome inhibition (IC50 = 0.13 μM), likely due to improved binding to the NLRP3 protein (KD = 102.7 nM) .
    • In contrast, the 3-oxo derivative in demonstrates anti-inflammatory effects via a structurally distinct mechanism, suggesting that ketone-containing derivatives may target alternative pathways .
  • Carboxamide derivatives (e.g., 7f) show selective DDR1 inhibition, highlighting the importance of substituent modifications for target specificity .
  • Organic Electronics: 3-Oxo-2,3-dihydro-1H-indene derivatives are key intermediates in synthesizing n-type semiconductors (e.g., IM-BDTIDT2) via Knoevenagel condensation. The electron-withdrawing ketone group enhances acceptor strength in photovoltaic materials .

Physicochemical and Metabolic Properties

  • LY186641’s lipophilic diarylsulfonylurea group correlates with prolonged plasma half-life (31 hours) but also dose-dependent toxicity .
  • Metabolic Stability :

    • Hydroxy and keto metabolites of LY186641 exhibit longer half-lives (>3 days) than the parent drug, suggesting that structural modifications influence metabolic pathways .

Biological Activity

3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an indene core with a sulfonamide functional group, which is crucial for its biological activity. The oxo group enhances its reactivity and interaction with biological targets.

3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition of key metabolic pathways.
  • Receptor Binding : Research indicates that derivatives of this compound may exhibit affinity for serotonin receptors (e.g., 5-HT6), which are implicated in various neurological disorders . The binding affinity of certain derivatives has been reported with Ki values as low as 20.2 nM, indicating potential therapeutic applications in neuropharmacology.

Antimicrobial Activity

Studies have shown that 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated inhibitory effects, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. It was found to induce apoptosis in cancer cell lines such as MCF-7, indicating its potential use in cancer therapy. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival .

Study 1: Antimicrobial Efficacy

In a comparative study involving several indene derivatives, 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide showed superior activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent.

CompoundMIC (µg/mL)Target Bacteria
3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide12Staphylococcus aureus
Standard Antibiotic (e.g., Penicillin)32Staphylococcus aureus

Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that treatment with 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways.

Treatment Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide and its derivatives?

  • Methodological Answer : Synthesis typically involves functionalization of the indene core. For example, acylation of hydroxyindanone precursors (e.g., 7-hydroxyindan-1-one) with acetyl chloride or sulfonylation using activated intermediates like imidazole derivatives. Activated N-hydroxysuccinimide esters can facilitate N-acylation for amino acid-conjugated derivatives . Coupling reactions with isocyanates or carbamoyl chlorides, as described in sulfonamide-based inhibitor syntheses, are also viable, with purification via column chromatography and characterization by 1^1H NMR and HRMS .

Q. How is the crystal structure of 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide determined, and what intermolecular interactions stabilize its packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is standard. Data refinement via full-matrix least-squares methods (e.g., SHELXL) reveals planar indanone moieties (r.m.s. deviation = 0.036 Å). Non-classical C–H⋯O hydrogen bonds stabilize crystal packing, forming infinite C(6) chains along the [010] direction. Displacement parameters and anisotropic refinement are critical for accuracy .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the NLRP3 inflammasome inhibitory activity of 3-Oxo-2,3-dihydro-1H-indene-5-sulfonamide derivatives?

  • Methodological Answer :

  • In vitro : Measure IC50_{50} values using LPS/ATP-primed THP-1 macrophages. Assess pyroptosis inhibition via LDH release assays and caspase-1 activation (Western blot). Direct binding affinity (KDK_D) to NLRP3 can be quantified via surface plasmon resonance (SPR) .
  • In vivo : Utilize DSS-induced colitis models in mice. Administer derivatives orally, monitor disease activity indices (DAI), and quantify colonic IL-1β and IL-18 via ELISA. Histopathology (H&E staining) evaluates mucosal healing .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for sulfonamide-based inhibitors?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, tissue distribution (e.g., colon-specific accumulation via LC-MS), and metabolic stability. Compound 15z, for instance, showed high colon concentration despite moderate plasma levels, explaining its in vivo efficacy despite modest in vitro ADME properties .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific effects. Prioritize compounds with >100x selectivity over related kinases (e.g., DDR1 inhibitors in pancreatic cancer models) .

Q. How can structure-activity relationship (SAR) studies be optimized for indene-sulfonamide derivatives targeting kinases like DDR1?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the 2-amino position (e.g., carboxamide groups) to enhance hydrogen bonding with DDR1’s ATP-binding pocket. Use molecular docking (AutoDock Vina) to predict binding modes.
  • Functional Assays : Test inhibition of collagen-induced DDR1 autophosphorylation (IC50_{50}) in Panc-1 cells. Validate in orthotopic pancreatic cancer models by monitoring tumor weight and EMT markers (E-cadherin, vimentin) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar sulfonamide derivatives?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., cell line, ATP concentration). For NLRP3 inhibitors, ensure consistent priming (LPS concentration) and inflammasome activation (ATP/nigericin) protocols .
  • Structural Elucidation : Compare crystal structures or computational models (e.g., DFT-optimized geometries) to identify conformational differences impacting binding. For example, substituent orientation may alter hydrogen-bond networks in kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.